1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108775-12-8 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H6N4/c1-2-7-4-6-9-8-5-10(6)3-1/h1-5,9H |
InChI Key |
MIBXSOAJXOSVRS-UHFFFAOYSA-N |
SMILES |
C1=CN2C=NNC2=CN=C1 |
Canonical SMILES |
C1=CN2C=NNC2=CN=C1 |
Synonyms |
1H-1,2,4-Triazolo[4,3-a][1,4]diazepine(9CI) |
Origin of Product |
United States |
Computational Chemistry and Theoretical Studies of 1h 1 2 3 Triazolo 4,3 a 1 3 Diazepine Systems
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of triazolodiazepine molecules at an electronic level.
Density Functional Theory (DFT) has been widely applied to investigate various aspects of triazolodiazepine and related heterocyclic systems. tandfonline.com DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are instrumental in studying reaction mechanisms, such as the chemo- and regioselectivity of cycloaddition reactions used in their synthesis. tandfonline.com
These theoretical studies can analyze the geometry of reactants and products, locate transition states, and determine corresponding reaction paths. tandfonline.com For instance, research on related 1,2,4-triazolo bohrium.comtandfonline.combenzodiazepine (B76468) derivatives has shown a high correlation between spectral data obtained from theoretical calculations and experimental data, confirming the utility of DFT in reproducing geometrical parameters and chemical shifts. bohrium.com Furthermore, DFT methods are used to calculate the binding energies and Gibbs free energies of molecular dimers, helping to understand intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and physical properties. nih.gov
These parameters provide a quantitative measure of molecular stability and reactivity. A smaller HOMO-LUMO energy gap, for example, suggests higher reactivity. researchgate.net
Table 1: Key Global Reactivity Descriptors This table is generated based on descriptions from cited research papers.
| Descriptor | Symbol | Formula | Description |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the capacity to donate an electron. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron. |
| Energy Gap | ΔE | ELUMO - EHOMO | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from a molecule. researchgate.net |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |
| Absolute Electronegativity | χ | (I + A) / 2 | Describes the ability of a molecule to attract electrons. researchgate.net |
| Global Hardness | η | (I - A) / 2 | Measures the resistance of a molecule to change its electronic configuration. researchgate.net |
| Global Softness | S | 1 / η | The reciprocal of global hardness; indicates the capacity of a molecule to accept electrons. researchgate.net |
| Electrophilicity Index | ω | χ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |
| Nucleophilicity Index | N | - | A measure of the nucleophilic character of a molecule. rsc.org |
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors are needed to identify which atomic sites are most susceptible to attack. The Fukui function is a key local reactivity descriptor used to determine the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net By analyzing the condensed Fukui functions and condensed softness indices, researchers can pinpoint specific atoms in the triazolodiazepine scaffold that are most reactive, providing a detailed map of the molecule's chemical behavior. researchgate.net This analysis is critical for understanding reaction mechanisms and designing new derivatives with desired properties.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a triazolodiazepine derivative, interacts with a biological target, typically a protein receptor.
Molecular docking studies have been instrumental in elucidating the binding modes of triazolodiazepine derivatives with various receptors. These studies suggest that these compounds interact with key biological targets, including the GABAA receptor and the dopamine (B1211576) transporter (dDAT). nih.govnih.gov
For instance, docking studies of triazolo-benzodiazepine analogues with the Drosophila melanogaster dopamine transporter (dDAT) revealed that the ligands fit well within the active site. nih.gov The stability of the ligand-receptor complex is maintained by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Key interactions include hydrogen bonds with residues such as Phe43, Asp46, and Ser421, as well as pi-pi stacking interactions with aromatic residues like Tyr124 and Phe319. nih.gov
Similarly, in silico studies confirm that the anticonvulsant activity of some 1,2,3-triazolo-benzodiazepine derivatives involves their interaction with the benzodiazepine (BZD)-binding site of the GABAA receptor. nih.gov Modeling of ligands in the α1/γ2 GABAA receptor site indicates that π-π interactions between the pendant phenyl moiety of the ligand and receptor residues α1Tyr159 and α1Tyr209 can occur. nih.gov Furthermore, computational docking has been used to form hypotheses about the superior affinity of certain ligands for specific GABAA receptor subtypes, with mutational analysis identifying loop C of the α-subunit as a crucial determinant of drug selectivity. semanticscholar.org
Table 2: Summary of Ligand-Receptor Interactions for Triazolodiazepine Derivatives This table is generated based on data from cited research papers.
| Receptor Target | Key Interacting Residues | Types of Interactions | Reference |
| Dopamine Transporter (dDAT) | Phe43, Asp46, Tyr123, Tyr124, Phe319, Ser421, Asp475 | Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions | nih.gov |
| GABAA Receptor (α1/γ2 BZD Site) | α1His101, α1Tyr159, α1Tyr209 | π-π Stacking | nih.gov |
| GABAA Receptor (α5 Subtype) | Loop C Residues | Not specified | semanticscholar.org |
Pharmacophore modeling is a crucial step in rational drug design, defining the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific receptor. For the benzodiazepine binding site of the GABAA receptor, pharmacophore models have been developed and refined over time. nih.gov
Early models identified key features, and subsequent studies on related tricyclic systems, such as 1,2,4-triazolo[1,5-c] bohrium.comresearchgate.netbenzoxazin-5-ones, have helped to clarify the importance of these features. For example, it was found that a hydrogen donor group, while beneficial for potency, is not strictly essential for a ligand to anchor to the benzodiazepine receptor. nih.gov
More comprehensive approaches have employed a ligand-mapping strategy, using the binding affinities of a large and structurally diverse set of ligands to build subtype-selective pharmacophore/receptor models for GABAA/BzR subtypes (e.g., α1β3γ2, α5β3γ2, and α6β3γ2). acs.org These detailed models have revealed subtle but critical differences between the subtypes. For example, the region designated L2 appears larger in the α5-containing subtype, while the L3 region is very small or absent in the α6 subtype. acs.org Such models are powerful tools for designing novel ligands with enhanced selectivity for specific receptor subtypes. acs.org A common pharmacophore hypothesis for related inhibitors includes a pattern of features such as three hydrogen bond acceptors and two aromatic rings (AAARR). waocp.org
Conformational Analysis of the Diazepine (B8756704) Ring System
The seven-membered diazepine ring, a core component of the 1H- nih.govbohrium.comacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine scaffold, exhibits significant conformational flexibility. Computational and experimental methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to understand its preferred spatial arrangements. researchgate.net The solid-state conformation of these fused diazepine rings is often characterized by describing the dihedral angles between specific planes within the molecule. acs.org
For instance, in structurally related triazolo[4,3-d] nih.govacs.orgbenzodiazepinone systems, the conformation can be defined by the angles between three key least-squares planes:
Plane 1: The fused triazole ring and its attached phenyl carbon atom.
Plane 2: The four-atom group, such as -CH2CON-, within the diazepine ring.
Plane 3: The fused phenyl ring and its substituents. acs.org
Analysis of X-ray diffraction data for these systems reveals the precise spatial orientation of these planes relative to one another. acs.org In other related 1,5-benzodiazepine derivatives, the diazepine ring has been observed to adopt a boat conformation. nih.gov
Theoretical studies propose that for a 1,4-benzodiazepine (B1214927) to be recognized by its biological receptor, it must adopt a specific conformation. It has been suggested that the active conformation is one where the planes formed by the fused benzene (B151609) ring and the methylene (B1212753) group of the diazepine ring are in an R configuration. nih.gov This hypothesis was developed by comparing computer-generated three-dimensional structures derived from single-crystal X-ray data of various active and inactive analogues. nih.gov
Table 1: Example of Dihedral Angles Defining Diazepine Ring Conformation in a Related Triazolo[5,1-a] bohrium.comacs.orgbenzodiazepine Data derived from descriptive analysis in the source literature.
| Plane 1 | Plane 2 | Dihedral Angle (°) |
| Fused Triazole Ring | -CH2N=CPh- group | Value not specified |
| Fused Triazole Ring | Fused Phenyl Ring | Value not specified |
| -CH2N=CPh- group | Fused Phenyl Ring | Value not specified |
| Source: acs.org |
Advanced Computational Techniques
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insight into the molecular packing of 1H- nih.govbohrium.comacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine derivatives and related compounds. bohrium.commdpi.com This method generates a three-dimensional surface around a molecule, which is color-mapped to display key properties related to intermolecular contacts, such as normalized contact distance (dnorm). nih.govnih.gov
Studies on analogous benzodiazepine and triazolobenzodiazepine structures have quantified the contributions of various interactions. nih.govnih.gov These analyses consistently show that van der Waals interactions, particularly H···H, H···O/O···H, and H···C/C···H contacts, play a dominant role in stabilizing the crystal structure. nih.gov For example, in one benzodiazepine derivative, H···H contacts accounted for 46.8% of all interactions, followed by H···O/O···H (23.5%) and H···C/C···H (15.8%). nih.gov In another chloro-substituted derivative, Cl···H/H···Cl (30.5%) and H···H (22.5%) interactions were found to be the most significant. nih.gov The electrostatic potential can also be mapped onto the Hirshfeld surface to visualize positive (hydrogen-bond donors) and negative (hydrogen-bond acceptors) regions. nih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Benzodiazepine Derivatives
| Interaction Type | Contribution in Compound A (%) | Contribution in Compound B (%) |
| H···H | 46.8 | 22.5 |
| H···O/O···H | 23.5 | 30.4 |
| H···C/C···H | 15.8 | Not Reported |
| Cl···H/H···Cl | Not Applicable | 30.5 |
| C···C | Not Reported | 5.5 |
| O···N/N···O | Not Reported | 2.4 |
| O···O | Not Reported | 0.3 |
| S···H/H···S | Not Reported | 0.2 |
| Sources: Compound A nih.gov, Compound B nih.gov |
In Silico Predictions for Biological Activity and ADMET Properties
Computational methods are increasingly used to predict the biological activity and the pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds, including derivatives of the 1H- nih.govbohrium.comacs.orgtriazolo[4,3-a] nih.govacs.orgdiazepine system. bohrium.com These in silico approaches allow for the early assessment of a molecule's drug-likeness and potential liabilities, helping to prioritize candidates for synthesis and further testing. frontiersin.org
Software platforms like Discovery Studio, pkCSM, and SwissADME are utilized to calculate a range of physicochemical and pharmacokinetic properties. frontiersin.orgnih.gov Key predictions include adherence to drug-likeness criteria such as Lipinski's and Veber's rules, intestinal absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov For instance, studies on related heterocyclic systems predict whether compounds can cross the BBB or are likely substrates for efflux transporters that would remove them from the central nervous system. nih.gov
Toxicity prediction is another critical component of in silico analysis. frontiersin.org Models can estimate potential risks such as mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity (hERG inhibition). frontiersin.org For the closely related nih.govbohrium.comacs.orgtriazolo[4,3-a]quinoxaline series, in silico studies have been used to predict the acute toxicity (LD50) and assign a corresponding toxicity class. nih.gov These predictions are valuable for comparing the potential safety profiles of new analogues against established drugs. nih.gov Furthermore, molecular docking studies can predict the binding affinity and orientation of these compounds within the active sites of biological targets, providing a rationale for their potential therapeutic activity. chemisgroup.usnih.gov
Table 3: Example of In Silico Toxicity Predictions for Structurally Related nih.govbohrium.comacs.orgTriazolo[4,3-a]quinoxaline Derivatives
| Compound | Predicted LD50 (mg/kg) | Predicted Toxicity Class |
| Derivative 10a | 465 | 4 |
| Derivative 11b | 250 | 3 |
| Acarbose (Reference) | 24000 | 6 |
| Donepezil (Reference) | 505 | 4 |
| Source: nih.gov |
Structure Activity Relationship Sar Studies of 1h 1 2 3 Triazolo 4,3 a 1 3 Diazepine Derivatives
Stereochemical Considerations and Activity Modulation
The seven-membered diazepine (B8756704) ring, a key feature of the 1H- blogspot.comchemisgroup.usresearchgate.nettriazolo[4,3-a] blogspot.comresearchgate.netdiazepine structure, is not planar and typically adopts a twist-chair conformation. nih.gov This non-planarity, combined with an unsymmetrical substitution pattern, renders these molecules chiral. nih.gov However, this chirality is often labile at room temperature, with a rapid ring-flipping process leading to the interconversion of one enantiomer into the other. nih.gov This results in a mixture of rapidly interconverting conformational enantiomers in solution. nih.gov
The fusion of a triazole ring to the diazepine core, as seen in compounds like alprazolam and triazolam, has a significant stereochemical consequence. It increases the energy barrier for the ring-flipping process by approximately 2 kcal/mol compared to classical benzodiazepines. nih.gov This higher barrier suggests a more conformationally restricted structure, which can influence receptor binding and activity.
The absolute configuration at a chiral center is designated as R or S and is crucial for describing the three-dimensional structure of the molecule. nih.gov The two enantiomers of a chiral drug can be considered as two distinct drugs, as they can exhibit very different biological and pharmacological properties due to their different shapes in three-dimensional space. nih.gov For a drug to exert its effect, specific parts of its structure must interact with corresponding regions of its binding site. nih.gov The three-dimensional arrangement of one enantiomer may allow for a perfect alignment and interaction, leading to a biological effect, while the other enantiomer, with its different spatial arrangement, may be unable to bind effectively. nih.gov
In some instances, the individual enantiomers of a compound may display similar pharmacology at their primary target if the chiral center is in a region of the molecule that does not play a direct role in binding. nih.gov However, even in such cases, the enantiomers can differ in their metabolic profiles and their affinities for other receptors, transporters, or enzymes. nih.gov
Table 1: Stereochemical Features of 1H- blogspot.comchemisgroup.usresearchgate.netTriazolo[4,3-a] blogspot.comresearchgate.netdiazepine Derivatives
| Feature | Description | Reference |
|---|---|---|
| Chirality | The unsymmetrically substituted seven-membered diazepine ring is chiral. | nih.gov |
| Conformational Enantiomers | Exist as a mixture of rapidly interconverting enantiomers in solution at room temperature due to ring flipping. | nih.gov |
| Effect of Fused Triazole Ring | Increases the energy barrier for enantiomeric interconversion by ~2 kcal/mol compared to classical benzodiazepines. | nih.gov |
| Metabolite Potency | The α-hydroxy metabolite of alprazolam is more potent than the 4-hydroxy metabolite. | gpatindia.com |
Conformational Flexibility of the Diazepine Ring and Receptor Binding
The conformational flexibility of the seven-membered diazepine ring is a critical determinant of the pharmacological activity of 1H- blogspot.comchemisgroup.usresearchgate.nettriazolo[4,3-a] blogspot.comresearchgate.netdiazepine derivatives. This ring is far from planar and typically exists in a twist-chair conformation. nih.gov The ability of the molecule to adopt a specific low-energy conformation is essential for effective binding to its target receptor, most notably the gamma-aminobutyric acid type A (GABA-A) receptor. nih.gov
Molecular modeling, X-ray crystallography, and NMR studies have been employed to investigate the conformational preferences of the diazepine ring. nih.gov These studies have revealed that the conformational constraint imposed by the seven-membered ring is a key feature contributing to high potency in this class of compounds. nih.gov Modifications to the diazepine ring that prevent it from adopting the necessary low-energy conformation lead to a significant reduction in activity. nih.gov
The binding of benzodiazepines to the GABA-A receptor induces conformational changes not only in the extracellular domain where the binding site is located but also extends into the membrane-spanning domain. nih.gov Specifically, diazepam has been shown to induce a conformational change in the M3 membrane-spanning segment of the α1 subunit. nih.gov This suggests that the diazepam-bound state represents a distinct intermediate conformation of the receptor. nih.gov
Structural docking studies have further elucidated the interactions at the molecular level. For instance, the pendant phenyl rings of these compounds are often packed in an aromatic box formed by specific amino acid residues like α1Tyr210, α1Tyr160, α1Phe100, α1His102, and γ2Phe77 at the GABA-A receptor. frontiersin.org The triazole ring itself plays a crucial role in stabilizing the C-loop of the receptor in an open position through hydrogen bonds with residues such as α1Serine205. frontiersin.org This stabilization is thought to be stronger for triazolobenzodiazepines compared to imidazodiazepines, potentially explaining the more prominent sedative effects of the former. frontiersin.org
Table 2: Conformational and Binding Characteristics
| Feature | Description | Reference |
|---|---|---|
| Diazepine Ring Conformation | Adopts a twist-chair conformation. | nih.gov |
| Importance of Conformation | The ability to adopt a specific low-energy conformation is crucial for high-potency receptor binding. | nih.gov |
| Receptor Interaction | Induces conformational changes in the GABA-A receptor's membrane-spanning domain. | nih.gov |
| Key Binding Interactions | The triazole ring stabilizes the receptor's C-loop in an open conformation via hydrogen bonds. | frontiersin.org |
Bioisosteric Replacements and Their Pharmacological Consequences
Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms is exchanged with a broadly similar alternative to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This approach can be used to enhance activity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com In the context of 1H- blogspot.comchemisgroup.usresearchgate.nettriazolo[4,3-a] blogspot.comresearchgate.netdiazepine derivatives, several bioisosteric replacements have been explored with varying outcomes.
One notable example is the replacement of the amide bond in phenacetin (B1679774) with a 1,2,3-triazole ring, which has been shown to yield conjugates with superior anti-inflammatory, anti-nociceptive, and anti-pyretic potential, along with reduced toxicity. nih.gov While not a direct modification of the triazolobenzodiazepine core, this demonstrates the utility of the triazole ring as a bioisostere for an amide group. nih.gov
Within the broader benzodiazepine (B76468) class, the replacement of the oxygen at the 2-position of the diazepine ring with a sulfur atom can alter the selectivity for GABA-A receptor subtypes while maintaining anxiolytic properties. gpatindia.com The replacement of a phenyl ring with other aromatic systems like pyridine, thiophene, or furan (B31954) has also been investigated. chemisgroup.us For instance, modifying the triazole ring system of alprazolam with various aromatic rings such as pyridine, 4-fluorophenyl, or 6-methoxy-2-naphthyl has produced compounds with excellent anticonvulsant activity. chemisgroup.us
Furthermore, the replacement of a hydrogen atom with fluorine can be used to block metabolic pathways or modulate the pKa of nearby basic nitrogens. cambridgemedchemconsulting.com The replacement of hydrogen with deuterium, a more conservative change, can be employed to slow down metabolism if the C-H bond is broken in the rate-determining step, due to the kinetic isotope effect. cambridgemedchemconsulting.com
Table 3: Examples of Bioisosteric Replacements in Benzodiazepine-Related Scaffolds
| Original Group | Bioisosteric Replacement | Consequence | Reference |
|---|---|---|---|
| Amide Bond | 1,2,3-Triazole Ring | Improved efficacy and reduced toxicity in phenacetin analogues. | nih.gov |
| 2-Keto Group | 2-Thio Group | Altered selectivity for GABA-A receptor subtypes, anxiolytic properties maintained. | gpatindia.com |
| Phenyl Ring | Pyridine, Thiophene, Furan | Varied anticonvulsant activity depending on the specific aromatic system. | chemisgroup.us |
| Hydrogen | Fluorine | Can block metabolism and modulate pKa. | cambridgemedchemconsulting.com |
| Hydrogen | Deuterium | May slow metabolism due to the kinetic isotope effect. | cambridgemedchemconsulting.com |
Comparative SAR Studies with Other Fused Benzodiazepines
Comparative studies between 1H- blogspot.comchemisgroup.usresearchgate.nettriazolo[4,3-a] blogspot.comresearchgate.netdiazepines and other fused benzodiazepines, such as imidazodiazepines, have revealed important SAR insights. While both classes of compounds bind to the benzodiazepine site on the GABA-A receptor, the nature of the fused heterocyclic ring significantly influences their pharmacological profile.
Triazolobenzodiazepines like triazolam and alprazolam are often reported to have higher intrinsic activity compared to classical 2-keto benzodiazepines such as diazepam. taylorandfrancis.com For example, triazolam has been shown to produce significantly larger potentiations of GABA-evoked currents than diazepam in certain experimental systems. taylorandfrancis.com This higher intrinsic activity may contribute to their powerful psychotropic effects. taylorandfrancis.com
Molecular docking studies comparing 8-substituted triazolobenzodiazepines with 8-substituted imidazodiazepines have shown that the interactions between the C-loop of the GABA-A receptor and the triazolobenzodiazepines are stronger. frontiersin.org This stronger interaction, which helps to stabilize the ion channel's C-loop in an open position, is a likely reason for the more prominent sedative effects of triazolobenzodiazepines compared to imidazodiazepines, which often exhibit reduced or no sedation. frontiersin.org
The substitution pattern on the core structure also plays a critical role. For example, an electronegative group at the 7-position of the benzodiazepine ring A is known to increase anxiolytic activity. gpatindia.com Conversely, substitutions at the 6, 8, or 9 positions with electronegative groups tend to decrease this activity. gpatindia.com The presence of a 5-phenyl ring (ring C) is not strictly necessary for binding to the benzodiazepine receptor, but substitutions at the para position of this ring can decrease the agonist activity of the drug. gpatindia.com
Table 4: Comparative Activity of Fused Benzodiazepines
| Compound Class | Key SAR Feature | Pharmacological Profile | Reference |
|---|---|---|---|
| Triazolobenzodiazepines | Stronger interaction with GABA-A receptor C-loop. | Higher intrinsic activity, more pronounced sedative effects. | frontiersin.org, taylorandfrancis.com |
| Imidazodiazepines | Weaker interaction with GABA-A receptor C-loop. | Reduced or no sedative effects, while retaining anxiolytic potential. | frontiersin.org |
| Classical Benzodiazepines (e.g., Diazepam) | Lower intrinsic activity compared to triazolobenzodiazepines in some assays. | Standard anxiolytic and sedative properties. | taylorandfrancis.com |
Mechanistic Investigations and Biological Applications of 1h 1 2 3 Triazolo 4,3 a 1 3 Diazepine Analogs
Modulation of Neurotransmitter Systems
The primary mechanism by which 1H- zsmu.edu.uanih.govnih.govtriazolo[4,3-a] zsmu.edu.uanih.govdiazepine (B8756704) and its analogs exert their effects on the central nervous system is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding with the endogenous neurotransmitter GABA, open a chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of action potentials. nih.gov Analogs of this triazolo-diazepine system, much like classical benzodiazepines, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. nih.govnih.gov This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening. nih.gov This potentiation of GABAergic inhibition is the foundational mechanism for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of compounds. nih.gov
The anxiolytic and anticonvulsant activities of 1H- zsmu.edu.uanih.govnih.govtriazolo[4,3-a] zsmu.edu.uanih.govdiazepine analogs are direct consequences of their modulatory action on GABA-A receptors. nih.gov By amplifying the inhibitory effects of GABA, these compounds suppress neuronal over-excitation that is characteristic of anxiety and seizure states. A series of 2,4-dihydro-6-phenyl-1H-s-triazolo[4,3-a] zsmu.edu.uanih.govbenzodiazepin-1-ones, for instance, showed significant activity in tests designed to detect anxiolytic agents. nih.gov
However, the mechanism is not solely limited to GABAergic potentiation. Studies on the triazolobenzodiazepine adinazolam (B1664376) revealed a distinct mechanism compared to classical benzodiazepines like diazepam. nih.gov While diazepam decreases serotonin (B10506) (5-HT) release in the CA1 region of the hippocampus, adinazolam was found to increase its release. nih.gov This elevation of hippocampal 5-HT may contribute to the dual anxiolytic and antidepressant properties observed in some triazolobenzodiazepines. nih.gov Furthermore, some 1H-1,2,4-triazolyl benzophenone (B1666685) derivatives have been shown to decrease the cerebral content of the neuroactive amino acids glycine (B1666218) and aspartic acid, an effect that is mediated via benzodiazepine (B76468) receptors and may contribute to their anti-anxiety profile. nih.gov
The anticonvulsant effects are also well-documented. Derivatives of triazolo[4,3-a] zsmu.edu.uanih.govbenzodiazepines have demonstrated significant anticonvulsant properties in animal models. Similarly, the triazolobenzothiazine analog, IDPH-791, was found to be 1.5 to 2.0 times more potent in exhibiting anticonvulsant activity than the established muscle relaxant mephenesin (B1676209) in both mice and rats. nih.gov This activity stems from the general suppression of high-frequency repetitive firing of neurons, a hallmark of seizure activity. umich.edu
Table 1: Comparative Effects of Triazolobenzodiazepine and Benzodiazepine on Neurotransmitter Release
| Compound | Effect on Serotonin (5-HT) Release (CA1 Hippocampus) | Effect on Norepinephrine (B1679862) (NE) Release (CA1 Hippocampus) | Primary Behavioral Property |
|---|---|---|---|
| Adinazolam (Triazolobenzodiazepine) | Increase nih.gov | Initial increase, then decrease nih.gov | Anxiolytic/Antidepressant nih.gov |
| Diazepam (Benzodiazepine) | Decrease nih.gov | Decrease nih.gov | Sedative/Anxiolytic nih.gov |
The muscle relaxant properties of these compounds also originate from their enhancement of GABAergic neurotransmission, but specifically within the spinal cord. By potentiating the inhibitory action of GABA on polysynaptic reflexes, these analogs can reduce muscle tone and produce a relaxant effect. A study on new 1,2,3-triazolo-1,4-benzodiazepine derivatives demonstrated a mild muscle relaxant effect in rodents, as indicated by a reduced retention time on a vertical grid test. zsmu.edu.ua
The compound IDPH-791, a 2,4-dihydro zsmu.edu.uanih.govnih.govtriazolo[3,4-c] zsmu.edu.uanih.govbenzothiazine-1-one, provides a clear example of this mechanism. It was twice as active as mephenesin in inhibiting various spinal polysynaptic reflexes, including the crossed extensor, flexor, and linguomandibular reflexes. nih.gov Crucially, neither IDPH-791 nor mephenesin affected the monosynaptic patellar reflex, indicating a selective action on the more complex polysynaptic pathways that are key targets for centrally-acting muscle relaxants. nih.gov This selective inhibition of polysynaptic activity in the central nervous system is the primary basis for the observed muscle relaxant effects. nih.gov
Enzyme Inhibition Mechanisms
Certain analogs featuring a fused triazolo-azepine heterocyclic system have been investigated as inhibitors of adenosine (B11128) deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine, playing a crucial role in purine (B94841) metabolism. A series of synthetic analogs containing an imidazo[4,5-e] zsmu.edu.uanih.govnih.govtriazepine ring system were screened for their ability to inhibit mammalian ADA. nih.gov
These compounds were found to act as competitive inhibitors. nih.gov Although they bind significantly less tightly to the enzyme than natural inhibitors like coformycin, they still exhibit inhibitory activity. nih.gov Within the tested series, the analogs designated as 1c and 1d were the most active, with inhibition constants (Ki) ranging from 12 to 15 µM. nih.gov Another related structure, a C-ribosyl 1,2,4-triazolo[3,4-f] zsmu.edu.uanih.govnih.govtriazine, was also identified as a modest inhibitor of mammalian ADA, with an IC50 value of 180 µM. rsc.org This suggests that the triazolo-fused heterocyclic core can serve as a scaffold for designing ADA inhibitors.
Table 2: Adenosine Deaminase Inhibition by Triazepine Analogs
| Compound | Ring System | Inhibition Type | Ki Value (µM) |
|---|---|---|---|
| Analog 1c | Imidazo[4,5-e] zsmu.edu.uanih.govnih.govtriazepine | Competitive nih.gov | 12-15 nih.gov |
| Analog 1d | Imidazo[4,5-e] zsmu.edu.uanih.govnih.govtriazepine | Competitive nih.gov | 12-15 nih.gov |
Derivatives based on a 1,2,4-triazole (B32235) scaffold have emerged as potent inhibitors of metallo-β-lactamases (MBLs). These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov A series of 1,2,4-triazole-3-thione-based inhibitors were developed that showed strong, submicromolar inhibitory activity against clinically relevant MBLs, such as the New Delhi metallo-β-lactamase 1 (NDM-1) and VIM-type enzymes. nih.gov
The most potent compounds in one study, which were disubstituted with specific nitrogen-containing heterocycles, displayed Ki values as low as 10-30 nM against NDM-1. nih.gov Mechanistic studies including equilibrium dialysis and X-ray crystallography revealed that these inhibitors function, at least in part, by stripping the catalytic zinc ions from the enzyme's active site. nih.gov This action effectively inactivates the enzyme, and these inhibitors have demonstrated a powerful synergistic effect with the antibiotic meropenem (B701) against resistant clinical isolates. nih.govnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 1H- zsmu.edu.uanih.govnih.govTriazolo[4,3-a] zsmu.edu.uanih.govdiazepine |
| Flumazenil |
| Adinazolam |
| Diazepam |
| 2,4-dihydro-6-phenyl-1H-s-triazolo[4,3-a] zsmu.edu.uanih.govbenzodiazepin-1-one |
| IDPH-791 (2,4-dihydro zsmu.edu.uanih.govnih.govtriazolo[3,4-c] zsmu.edu.uanih.govbenzothiazine-1-one) |
| Mephenesin |
| Meropenem |
| Imidazo[4,5-e] zsmu.edu.uanih.govnih.govtriazepine |
| C-ribosyl 1,2,4-triazolo[3,4-f] zsmu.edu.uanih.govnih.govtriazine |
| 1,2,4-triazole-3-thione |
| 1H-1,2,4-triazolyl benzophenone |
| Glycine |
| Aspartic acid |
| Serotonin (5-HT) |
| GABA (γ-aminobutyric acid) |
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. These inhibitors function by delaying the breakdown of complex carbohydrates into simpler sugars like glucose within the intestine, thereby reducing the post-meal spike in blood glucose levels. nih.govyoutube.com The enzyme α-glucosidase, located in the brush border of the intestine, is responsible for the final step in carbohydrate digestion, hydrolyzing disaccharides and starch into absorbable monosaccharides. nih.govnih.gov By competitively inhibiting this enzyme, these agents effectively slow down glucose absorption. youtube.com
Derivatives of the 1,2,4-triazole nucleus have emerged as promising candidates for α-glucosidase inhibition. Research has shown that novel 1,2,4-triazole-based compounds can act as potent dual inhibitors of both α-amylase and α-glucosidase. nih.gov For instance, certain derivatives have exhibited significantly stronger α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the triazole core are critical for inhibitory potency. Specifically, the presence of acetyl and bromo substituents has been shown to enhance enzyme inhibition. nih.gov Similarly, studies on triazoloquinazolines, which share the triazole moiety, identified several compounds with potent α-glucosidase inhibitory activity, far exceeding that of acarbose. nih.govresearchgate.net
Table 1: α-Glucosidase Inhibitory Activity of Selected Triazole Analogs
| Compound Class | Specific Derivative | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative | Compound 4 | 0.27 ± 0.01 | nih.gov |
| 1,2,4-Triazole Derivative | Compound 10 | 0.31 ± 0.01 | nih.gov |
| Triazoloquinazoline | Compound 14 | 12.70 ± 1.87 µM | nih.gov |
| Triazoloquinazoline | Compound 8 | 28.54 ± 1.22 µM | nih.gov |
| Standard | Acarbose | ~143.54 µM | nih.gov |
IC₅₀ represents the half-maximal inhibitory concentration.
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that plays a critical role in controlling the topological state of DNA during replication. nih.gov As a type II topoisomerase, it introduces negative supercoils into DNA, a process necessary for maintaining DNA structure. This enzyme is a well-validated and attractive target for the development of new antibacterial agents, as its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.govnih.gov
While fluoroquinolones are a well-known class of DNA gyrase inhibitors, the rise of antibiotic resistance has necessitated the search for new chemical scaffolds. nih.gov Various heterocyclic compounds containing the 1,2,4-triazole ring have been investigated for their potential as DNA gyrase inhibitors. For example, certain s-triazine derivatives have demonstrated visible inhibitory effects on the supercoiling activity of S. aureus and E. coli DNA gyrase. nih.gov Other studies have shown that derivatives like 1,2,4-triazolo[3,4-b] nih.govfrontiersin.orgmdpi.comthiadiazoles exhibit significant antibacterial activity, which is attributed to their ability to inhibit DNA gyrase and topoisomerase IV.
Influenza Virus M2 Proton Channel Inhibition
The M2 protein of the influenza A virus forms a pH-activated proton channel that is crucial for the viral life cycle. nih.gov After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification process is a prerequisite for the uncoating of the viral ribonucleoproteins and their release into the cytoplasm for replication. nih.govplos.org Therefore, blocking the M2 proton channel is a validated strategy for antiviral therapy. capes.gov.br
Although adamantane-based drugs like amantadine (B194251) and rimantadine (B1662185) were the first inhibitors of the M2 channel, their clinical utility has been severely diminished due to the widespread emergence of resistant viral strains. nih.govplos.org This has driven research into discovering new, non-adamantane M2 inhibitors. nih.gov Analogs incorporating the triazole scaffold have shown promise in this area. For instance, a novel series of nih.govnih.govfrontiersin.orgtriazolo[3,4-b] nih.govfrontiersin.orgmdpi.comthiadiazine and nih.govnih.govfrontiersin.orgtriazolo[3,4-b] nih.govfrontiersin.orgmdpi.comthiadiazepine derivatives were synthesized and evaluated for their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. Docking studies suggested that these compounds preferentially interact with the M2 proton channel. Several of these compounds demonstrated significant anti-influenza activity in vitro.
Receptor Agonism and Antagonism
Cholecystokinin-A (CCK-A) Receptor Agonism
The cholecystokinin (B1591339) type 1 receptor (CCK1R), also known as the CCK-A receptor, is a G protein-coupled receptor that mediates several physiological processes, including satiety. elsevierpure.com As such, it is a key target for the development of drugs to treat obesity. While a number of small-molecule agonists for this receptor have been developed, their clinical application has been limited. elsevierpure.com
Among the compounds investigated are those based on the benzodiazepine scaffold, to which the 1H- nih.govnih.govfrontiersin.orgtriazolo[4,3-a] nih.govfrontiersin.orgdiazepine structure is closely related. A series of 1,4-benzodiazepines were shown to possess CCK-A receptor agonist activity, inducing satiety in animal models. nih.gov More specifically, triazolobenzodiazepinone derivatives have been identified as full agonists of the CCK1R. These compounds dock within an intramembranous allosteric binding pocket on the receptor. Interestingly, these ligands exhibit cooperativity with other benzodiazepine binding across the CCK1R homodimeric complex, a characteristic that may explain their unique pharmacological profile.
Adenosine Receptor Antagonism (e.g., A3 Adenosine Receptor)
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor implicated in various pathophysiological conditions, including inflammation, cancer, and neurodegenerative disorders. nih.govwikipedia.org This makes it a significant target for therapeutic intervention. The development of selective A3AR antagonists is an active area of research.
Quantitative structure-activity relationship (QSAR) studies have been performed on derivatives of 1,2,4-triazolo[4,3-a]quinoxalin-1-one to explore the physicochemical requirements for binding to the A3 receptor. nih.gov These studies have provided insights into the structural features that enhance binding affinity. For example, the presence of an electron-withdrawing group at the para position of a phenyl ring and a nitro group at another position were found to be favorable for antagonist activity. nih.gov Other heterocyclic systems incorporating the triazole ring, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, have also yielded potent and selective human A3AR antagonists. nih.gov
Table 2: Receptor Activity of Selected Triazole Analogs
| Compound Class | Target Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Triazolobenzodiazepinone | Cholecystokinin-A (CCK-A) | Agonist | Full agonists docking at an allosteric site. | |
| 1,4-Benzodiazepine (B1214927) | Cholecystokinin-A (CCK-A) | Agonist | Induce satiety in vivo. | nih.gov |
| 1,2,4-Triazolo[4,3-a]quinoxalin-1-one | Adenosine A3 | Antagonist | Electron-withdrawing groups enhance binding affinity. | nih.gov |
Diverse Biological Activities and Their Underlying Mechanisms
Beyond the specific inhibitory and receptor-modulating activities detailed above, analogs of 1H- nih.govnih.govfrontiersin.orgtriazolo[4,3-a] nih.govfrontiersin.orgdiazepine exhibit a wide range of other pharmacological effects, primarily centered on the central nervous system (CNS). mdpi.com The triazolobenzodiazepine class, which includes well-known drugs like alprazolam and estazolam, is renowned for its anxiolytic, sedative, hypnotic, and anticonvulsant properties. nih.govwikipedia.org
The primary mechanism for these CNS effects is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. frontiersin.org By binding to a specific allosteric site on the receptor (the benzodiazepine site), these compounds increase the efficiency of GABAergic neurotransmission, leading to widespread CNS depression. frontiersin.org
Furthermore, research into triazolobenzodiazepine analogs has revealed potential antidepressant activity. nih.gov Some derivatives have been shown to modulate the release of neurotransmitters like norepinephrine and serotonin in the hippocampus, a mechanism distinct from that of classical benzodiazepines and more aligned with antidepressant action. nih.gov This dual anxiolytic/antidepressant profile highlights the therapeutic versatility of the triazolo-fused diazepine scaffold. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of the 1,2,4-triazole nucleus are recognized for their wide-ranging chemotherapeutic effects, including potent antimicrobial properties against both drug-sensitive and drug-resistant pathogens. nih.gov The fusion of the 1,2,4-triazole ring with a diazepine moiety, in particular, has yielded compounds with notable antibacterial and antifungal activities.
Antibacterial Activity:
The antibacterial efficacy of triazolo-diazepine analogs has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have shown significant antimicrobial activity. biointerfaceresearch.com The presence of both the 1,2,4-triazine and 1,2-diazepine rings is thought to contribute to a significant increase in antibacterial potency. biointerfaceresearch.com Studies on various synthesized compounds have identified derivatives with substantial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com
In one study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. mdpi.com Among the tested compounds, some exhibited moderate to good activity against both Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, compound 2e in this series demonstrated superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the first-line antibiotic ampicillin. mdpi.com The proposed mechanism for some 1,2,4-triazole derivatives involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV. mdpi.com
Table 1: Antibacterial Activity of Selected 1H- nih.govbiointerfaceresearch.commdpi.comTriazolo[4,3-a] nih.govmdpi.comdiazepine Analogs and Related Derivatives
| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 1,2-Diazepine derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant antibacterial activity | biointerfaceresearch.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | MIC: 32 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | MIC: 16 µg/mL | mdpi.com |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC: 5 µg/mL | nih.gov |
Antifungal Activity:
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with several clinically used antifungal agents featuring this core structure. nih.gov The development of novel triazole derivatives continues to be a promising strategy for discovering new antifungal agents with improved potency and a broader spectrum of activity. nih.gov
A series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols were synthesized and showed high activity against eight common pathogenic fungi. nih.gov Notably, their activity against deep-seated fungal infections was higher than against superficial ones, with some compounds demonstrating better antifungal activity than fluconazole (B54011) and terbinafine. nih.gov Another study focused on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-cyclopropyl-N-substituted amino)-2-propanols. researchgate.net These compounds exhibited varying degrees of antifungal activity, with a particularly low MIC value of less than 0.125 μg/ml against Candida albicans, indicating an antifungal potency four times higher than that of fluconazole. researchgate.net
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols | Eight common pathogenic fungi | High activity, better than fluconazole and terbinafine | nih.gov |
| 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-cyclopropyl-N-substituted amino)-2-propanols | Candida albicans | MIC < 0.125 μg/ml | researchgate.net |
| Nortopsentin analogues with 1,2,4-triazole | Cercospora arachidicola Hori | More fungicidal than chlorothalonil (B1668833) and carbendazim | nih.gov |
Antiviral Activity (e.g., HIV-1, Influenza)
The structural diversity of 1,2,4-triazole derivatives has also led to their investigation as potential antiviral agents. Research has explored their efficacy against various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).
One area of focus has been the inhibition of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity, a crucial enzymatic function for viral replication that is not targeted by current antiretroviral drugs. nih.gov In-house anti-influenza derivatives based on a 1,2,4-triazolo[1,5-a]-pyrimidine (TZP) scaffold were repurposed to assess their ability to inhibit HIV-1 RNase H. nih.gov This structural exploration led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the RT-associated polymerase activity. nih.gov However, these compounds did not show antiviral activity against the HIV-1 IIIB strain in MT4 cells. nih.gov Molecular modeling suggests these compounds may interact with an unexplored allosteric site, providing a basis for future optimization. nih.gov
In other research, 1,4-disubstituted-1,2,3-triazoles have been evaluated for their activity against Herpes Simplex Virus 1 (HSV-1). nih.gov Two compounds, (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol1yl)benzylidene)benzenesulfonohydrazide and 2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1 diyl)) dibenzaldehyde, were identified as promising candidates with EC50 values of 16 and 21 μM, respectively. nih.gov These compounds demonstrated different mechanisms of action from the standard antiviral drug acyclovir, with one compound inhibiting an acyclovir-resistant strain and interfering with virus egress. nih.gov
Anti-Inflammatory Effects
Certain analogs of the triazolo-diazepine family have demonstrated significant anti-inflammatory properties. Studies on nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives, for example, have revealed their potential as anti-inflammatory and analgesic agents. nih.gov
In vitro studies on human polymorphonuclear cells (PMNs) and human umbilical vascular endothelial cells (HUVEC) have provided insights into their mechanism of action. nih.gov Two derivatives, NF161 and NF177, were found to inhibit the production of superoxide (B77818) anions (O₂⁻) and the release of myeloperoxidase from stimulated PMNs in a dose-dependent manner. nih.gov These compounds also inhibited the adhesion of PMNs to HUVEC that was induced by various pro-inflammatory stimuli, such as Platelet-Activating Factor (PAF), N-formylmethionyl-leucyl-phenylalanine (FMLP), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β). nih.gov The inhibitory effect on adhesion suggests a direct action on cell membrane structures or cell adhesion molecules (CAMs). nih.gov Importantly, these compounds did not affect the production of prostaglandin (B15479496) E2 (PGE2) or prostacyclin (PGI2), indicating a cyclooxygenase (COX)-independent anti-inflammatory mechanism. nih.gov
Furthermore, substituted 4H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govnih.govbenzodiazepin-5-amines have been investigated for their analgesic and anti-inflammatory activities. nih.gov Some of these compounds showed notable analgesic or anti-inflammatory effects at a dose of 200 mg/kg. nih.gov
Potential in Cardiovascular System Modulation (e.g., Diuretic and Natriuretic Action)
The cardiovascular effects of triazolo-diazepine analogs have also been a subject of investigation. A series of 1-(2-aminoethyl)-6-aryl-4H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govmdpi.combenzodiazepines were synthesized and evaluated for their diuretic activity. nih.gov These compounds were found to possess both diuretic and natriuretic (excretion of sodium in the urine) activity without causing a significant loss of potassium (kaliuretic activity) when administered orally to conscious rats. nih.gov
The structure-activity relationship studies revealed specific requirements for this diuretic effect. A 2-aminoethyl side chain at the C-1 position with a hydrogen or methyl substituent on the amino group was essential for activity. nih.gov Additionally, a substituent at the C-8 position was necessary, with "soft" substituents like methylthio and iodo favoring the diuretic action. nih.gov The presence of a phenyl or 2-pyridyl group at the C-6 position was also found to be active. nih.gov
It is important to note that while some benzodiazepines like diazepam have been shown to have direct effects on cardiac excitation-contraction coupling, these effects appear to be independent of L-type Ca2+ channel modulation. nih.gov Diazoxide, a related benzothiadiazine, is known to have multiple physiological effects, including vasodilation, and is used to lower blood pressure. nih.gov
Antitumoral Activity
The 1,2,4-triazole scaffold is a component of several established antitumoral agents. nih.gov Consequently, novel derivatives of 1H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govmdpi.comdiazepine and related structures have been synthesized and evaluated for their potential as anticancer drugs.
A novel class of pyrrolo nih.govmdpi.combenzodiazepine (PBD) analogs, featuring a pyrazolo[4,3-e]pyrrolo[1,2-a] nih.govmdpi.comdiazepinone ring system, has been designed and synthesized. nih.gov Several of these compounds demonstrated appreciable in vitro cytotoxic activity against various cancer cell lines. nih.gov
Another study focused on new nih.govbiointerfaceresearch.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, which showed potent in vitro cytotoxic activity against different human cancer cell lines. scispace.com For example, 7,8-dihydro-6H-cyclopenta[e] nih.govbiointerfaceresearch.commdpi.comtriazolo[1,5-a]pyrimidine and 6,7,8,9,10,11-hexahydrocycloocta[e] nih.govbiointerfaceresearch.commdpi.comtriazolo[1,5-a]pyrimidine were tested against HepG2 (liver carcinoma) and MCF7 (breast carcinoma) cell lines. scispace.com
Furthermore, a series of 1,2,4-triazole derivatives containing a 1,4-benzodioxan fragment were designed as potential inhibitors of methionine aminopeptidase (B13392206) type II (MetAP2), a target for anti-angiogenic cancer therapy. drugbank.com One compound in this series, 5k, showed potent biological activity against the HEPG2 cancer cell line with an IC50 of 0.81 μM and also inhibited MetAP2 with an IC50 of 0.93 μM. drugbank.com
Table 3: Antitumoral Activity of Selected 1H- nih.govbiointerfaceresearch.commdpi.comTriazolo[4,3-a] nih.govmdpi.comdiazepine Analogs and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e]pyrrolo[1,2-a] nih.govmdpi.comdiazepinone analogs (2a,b,f-i) | Various | Appreciable in vitro cytotoxic activity | nih.gov |
| nih.govbiointerfaceresearch.commdpi.comTriazolo[1,5-a]pyrimidine derivatives | HepG2 (liver), MCF7 (breast) | Potent anti-tumor cytotoxic activity | scispace.com |
| 1,2,4-Triazole derivative with 1,4-benzodioxan (5k) | HEPG2 (liver) | IC50 = 0.81 μM | drugbank.com |
| 1,2,3-Triazole-containing pyrazole- nih.govbiointerfaceresearch.commdpi.com-triazole hybrid (7) | HepG-2 (liver) | IC50 = 12.22 µM | researchgate.net |
| 1,2,3-Triazole-containing pyrazole- nih.govbiointerfaceresearch.commdpi.com-triazole hybrid (7) | HCT-116 (colon) | IC50 = 14.16 µM | researchgate.net |
| 1,2,3-Triazole-containing pyrazole- nih.govbiointerfaceresearch.commdpi.com-triazole hybrid (7) | MCF-7 (breast) | IC50 = 14.64 µM | researchgate.net |
Neuroleptic Applications
The 1H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govmdpi.comdiazepine scaffold is closely related to the triazolobenzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties. nih.gov These effects are primarily mediated through their interaction with GABA-A receptors in the central nervous system. nih.gov
A series of 2,4-dihydro-6-phenyl-1H-s-triazolo[4,3-a] nih.govmdpi.combenzodiazepin-1-ones were synthesized and evaluated for their central nervous system activity. nih.gov It was found that analogs with a 2-methyl substitution had interesting activity in tests designed to detect anxiolytic agents. nih.gov When the N-2 position was substituted with ω-(dialkylamino)alkyl groups, the resulting compounds exhibited potential for both antidepressant and antianxiety activity. nih.gov
Novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govmdpi.combenzodiazepines have been synthesized and tested for anticonvulsant activity. nih.gov Several of these compounds exhibited excellent anticonvulsant activity, comparable to the standard drug diazepam. nih.gov Furthermore, a study on new 1,2,3-triazolo-1,4-benzodiazepine derivatives demonstrated their antidepressant properties in preclinical models, showing a significant decrease in immobility time in the forced swim and tail suspension tests. nuph.edu.ua
Antioxidant Activity
The potential antioxidant activity of triazole derivatives has also been explored. Oxidative stress is implicated in a variety of diseases, and compounds with radical scavenging properties are of significant interest. nih.gov
While direct studies on the antioxidant activity of 1H- nih.govbiointerfaceresearch.commdpi.comtriazolo[4,3-a] nih.govmdpi.comdiazepine itself are limited in the provided context, related triazine and triazole derivatives have shown promising results. For instance, 1,3,5-triazine (B166579) analogues incorporating various motifs have exhibited significant radical scavenging effects. nih.gov Similarly, arylidene hydrazine (B178648) derivatives of substituted 1,2,4-triazine scaffolds have also been reported to have attractive antioxidant properties. nih.gov The mechanism of action for many phenolic antioxidants involves the donation of a hydrogen atom to free radicals, thereby neutralizing them. nih.gov The inclusion of phenol (B47542) structural moieties in drug design is a strategy being explored for the treatment of diseases linked to oxidative stress. nih.gov
Applications in Materials Science and Other Fields
Corrosion Inhibition Mechanisms
Analogs of 1H- researchgate.nethelsinki.finih.govTriazolo[4,3-a] researchgate.netnih.govdiazepine have emerged as a significant class of organic compounds in the field of materials science, particularly for their application as corrosion inhibitors for various metals and alloys in aggressive environments. Their efficacy stems from their unique molecular structure, which facilitates strong interaction with metal surfaces, thereby preventing corrosive degradation. The mechanism of inhibition is a multi-faceted process involving adsorption, protective film formation, and the alteration of electrochemical reactions at the metal-solution interface.
The primary mechanism by which these triazolo-diazepine analogs protect metals is through adsorption onto the metal surface. electrochemsci.orgresearchgate.net This process is driven by the presence of multiple active centers within the molecule, including nitrogen heteroatoms, aromatic rings, and π-electrons. nih.gov These features allow the inhibitor molecules to displace water molecules and other corrosive species from the metal surface, forming a stable, protective barrier. nih.gov
The adsorption can occur through two main types of interaction: physisorption and chemisorption, or often a combination of both. helsinki.fihelsinki.fi
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Chemisorption is a more robust interaction involving the sharing of electrons or charge transfer between the inhibitor and the metal. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the heterocyclic and aromatic rings can be shared with the vacant d-orbitals of the metal, forming a stable coordinate covalent bond. nih.govresearchgate.net
The adsorption behavior of these inhibitors often conforms to specific adsorption isotherms, such as the Langmuir isotherm. helsinki.firesearchgate.net Adherence to the Langmuir model suggests the formation of a uniform monolayer of the inhibitor on the metal surface, effectively blocking the active corrosion sites.
Detailed Research Findings
Electrochemical studies, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), have been instrumental in elucidating the inhibitive action of these compounds. PDP studies consistently show that these derivatives function as mixed-type inhibitors . This means they suppress both the anodic reaction (the dissolution of the metal) and the cathodic reaction (typically the evolution of hydrogen in acidic media). researchgate.netresearchgate.netjmaterenvironsci.com This is evidenced by a significant reduction in the corrosion current density (i_corr) in the presence of the inhibitor. researchgate.netresearchgate.net
Recent research on two novel 1,2,4-triazolobenzodiazepine derivatives, NO2Ph-TBD and CH3Ph-TBD , demonstrated exceptional corrosion inhibition for mild steel in a 1 M HCl solution. helsinki.fihelsinki.fi The findings from these studies highlight the high performance of this class of compounds.
| Compound | Metal | Corrosive Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (IE %) | Reference |
|---|---|---|---|---|---|---|
| NO2Ph-TBD | Mild Steel | 1 M HCl | 1x10-4 | 298 | 95.2% | helsinki.fihelsinki.fi |
| CH3Ph-TBD | Mild Steel | 1 M HCl | 1x10-4 | 298 | 94.4% | helsinki.fihelsinki.fi |
The slight decrease in inhibition efficiency with rising temperature observed in some studies suggests that the process involves a contribution from physisorption, although strong, spontaneous adsorption is also indicated by thermodynamic parameters. helsinki.fi Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have visually confirmed the formation of a protective film, showing a significantly smoother and less damaged metal surface in the presence of the inhibitor compared to an uninhibited surface. researchgate.net
Theoretical and Computational Insights
To complement experimental findings, theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), and simulation methods like Monte Carlo (MC) and Molecular Dynamics (MD) are employed. helsinki.fielectrochemsci.orgresearchgate.net
Density Functional Theory (DFT): DFT calculations help to correlate the molecular structure of the inhibitors with their performance. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE) are calculated. trdizin.gov.tr A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower E_LUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) is often associated with higher reactivity and thus greater inhibition efficiency. researchgate.nettrdizin.gov.tr
Monte Carlo and Molecular Dynamics Simulations: These simulations provide insights into the adsorption process at an atomic level. They help to determine the most stable adsorption configuration of the inhibitor molecule on the metal surface and to calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal. helsinki.firesearchgate.net
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly methods for synthesizing the triazolobenzodiazepine core is a critical area of ongoing research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts will likely focus on creating more sustainable and atom-economical processes.
Another area of focus is the development of catalyst-free and metal-free reactions. A streamlined on-resin method for creating peptide-triazolobenzodiazepine hybrids has been demonstrated, proceeding under mild conditions without the need for metal catalysts. nih.gov This approach is particularly valuable for synthesizing complex therapeutic motifs. nih.gov Furthermore, the use of eco-compatible catalysts and reaction conditions is being investigated to "refresh" the synthesis of related triazolo-fused heterocyclic compounds. frontiersin.org
Future research will likely continue to explore these green chemistry principles, aiming to develop even more efficient, scalable, and environmentally benign synthetic strategies for the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine (B8756704) core and its derivatives.
Advanced Computational Drug Design and Virtual Screening for Targeted Therapies
Computational methods are playing an increasingly vital role in the discovery and design of new therapeutic agents based on the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine scaffold. Virtual screening of large chemical libraries is a powerful tool for identifying novel hit compounds with potential therapeutic activity. researchgate.netbiorxiv.org
Molecular docking studies are instrumental in understanding the interactions between triazolobenzodiazepine derivatives and their biological targets. For example, docking studies have been used to elucidate the molecular interactions of 8-substituted triazolobenzodiazepines with the α1 subunit-containing GABAA receptor. frontiersin.org These studies can reveal key binding modes and interactions, such as hydrogen bonds and aromatic packing, which are crucial for ligand affinity and selectivity. frontiersin.org
Consensus-based virtual screening workflows, which combine multiple screening concepts like docking, pharmacophore modeling, and shape screening, are being employed to discover new inhibitor chemotypes. nih.govnih.gov This approach has successfully identified nih.govresearchgate.netresearchgate.nettriazolo[1,5-b]isoquinolines as a new structural class of MELK inhibitors. nih.govnih.gov
The integration of artificial intelligence, particularly machine learning and deep learning, is set to further enhance the efficiency and accuracy of virtual screening. researchgate.net These technologies can analyze vast datasets of molecular structures and biological activities to predict new drug-target interactions and guide the design of more potent and selective compounds. As computational power and algorithmic sophistication continue to grow, these in silico methods will become even more indispensable in the quest for targeted therapies.
Elucidation of Comprehensive Molecular Mechanisms of Action for Emerging Biological Activities
While the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine scaffold is well-known for its interaction with the benzodiazepine (B76468) receptor, recent research has unveiled a broader spectrum of biological activities. nih.gov A significant future research direction is the detailed elucidation of the molecular mechanisms underlying these emerging activities.
Derivatives of this scaffold have shown potential as antidepressants, with studies suggesting interactions with neurotransmitter transporters like the dopamine (B1211576) transporter (dDAT). nih.gov Further investigation is needed to fully characterize these interactions and understand the downstream signaling pathways involved.
Additionally, triazolo-fused heterocyclic compounds have been associated with a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. researchgate.netepa.gov For example, certain derivatives have been evaluated for their anti-diabetic and anti-Alzheimer's potential by targeting enzymes like α-amylase, α-glucosidase, and acetylcholinesterase. nih.gov Understanding the precise molecular targets and mechanisms of action for each of these activities is crucial for optimizing their therapeutic potential.
Future studies will likely employ a combination of in vitro and in vivo assays, along with advanced techniques like structural biology and proteomics, to unravel the complex molecular pharmacology of these compounds. This will not only provide a deeper understanding of their biological effects but also pave the way for the rational design of new derivatives with improved efficacy and specificity.
Exploration of New Therapeutic Areas Beyond Current Applications
The versatility of the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine scaffold suggests that its therapeutic applications may extend far beyond its current uses. A key area for future research is the systematic exploration of new therapeutic areas for this class of compounds.
The broad biological activities reported for related triazole-containing heterocycles, such as anti-inflammatory, anticonvulsant, and anticancer effects, provide a strong rationale for investigating these properties in 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine derivatives. nih.govresearchgate.net For instance, the discovery of triazoloquinoxaline derivatives as potential anti-diabetic and anti-Alzheimer's agents highlights the potential for this scaffold in treating metabolic and neurodegenerative diseases. nih.gov
Furthermore, the ability to modify the core structure through various synthetic strategies allows for the creation of diverse chemical libraries. acs.org These libraries can be screened against a wide range of biological targets to identify novel activities. For example, the 1,3,5-triazine (B166579) scaffold, a related nitrogen-containing heterocycle, has shown promise in targeting various enzymes involved in breast cancer. nih.gov A similar approach could be applied to the 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine scaffold to uncover new anticancer agents.
The exploration of new therapeutic areas will require a multidisciplinary approach, combining synthetic chemistry, high-throughput screening, and in-depth pharmacological evaluation. This will be essential for unlocking the full therapeutic potential of this versatile scaffold.
Design of Highly Selective and Potent Ligands with Reduced Off-Target Interactions
A major challenge in drug development is minimizing off-target effects, which can lead to adverse side effects. patsnap.com Future research on 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine derivatives will increasingly focus on the rational design of highly selective and potent ligands with reduced off-target interactions.
Computational approaches are crucial in this endeavor. By analyzing the molecular structures of both the target and potential drug candidates, researchers can predict and optimize interactions to enhance binding selectivity. patsnap.com This can be complemented by experimental techniques like high-throughput screening to identify compounds with high affinity for the desired target and minimal activity at other sites. patsnap.com
Strategies to reduce off-target effects also include modifying the drug delivery system. For example, delivering CRISPR/Cas9 as an RNA molecule or a protein can limit its duration in cells, thereby reducing the chance of off-target edits. crisprmedicinenews.com While not directly applicable to small molecules, the underlying principle of controlling exposure can inform the design of prodrugs or targeted delivery systems for 1H- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netdiazepine derivatives.
Q & A
Q. Table 1. Reaction Optimization for I₂-Catalyzed Synthesis
| Entry | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 18 | TBHP | 1,4-Dioxane | 76 |
| 24 | TBHP | 1,4-Dioxane | 88 |
Advanced: How can researchers resolve contradictions in reported receptor binding affinities of triazolodiazepines?
Answer:
Discrepancies often arise from assay variability (e.g., receptor subtypes, species differences) or structural modifications . Methodological solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 expressing human GABAₐ receptors) and radioligands (e.g., [³H]flunitrazepam) .
- Structural cross-comparison : Compare substituent effects (e.g., 8-bromo vs. 8-chloro analogs in flubromazolam vs. triazolam) to isolate pharmacophoric contributions .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like pH or temperature .
Basic: What analytical techniques are critical for structural elucidation of triazolodiazepines?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing N-methyl vs. N-oxide groups in Triazolam N-Oxide) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for phosphonylated triazolobenzodiazepines (CCDC 1876881) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., C₁₇H₁₂Cl₂N₄O for Triazolam N-Oxide) .
Advanced: How to design experiments assessing metabolic stability of triazolodiazepines in vitro?
Answer:
- Liver microsomes : Incubate compounds with human/rat liver microsomes (1 mg/mL protein) and NADPH regeneration systems at 37°C .
- LC-MS/MS analysis : Quantify parent compound depletion over time (t₁/₂ calculation).
- CYP inhibition assays : Identify major metabolizing enzymes (e.g., CYP3A4 for flubromazolam) using isoform-specific inhibitors .
Basic: How do substituents influence the pharmacological activity of triazolodiazepines?
Answer:
- Halogenation : 8-Bromo substitution (flubromazolam) enhances potency and half-life vs. 8-chloro (triazolam) due to increased lipophilicity and metabolic resistance .
- N-Oxidation : Triazolam N-Oxide shows reduced CNS penetration compared to the parent compound, altering sedation profiles .
- Thieno vs. benzo rings : Etizolam (thienodiazepine) exhibits faster onset but shorter duration than benzodiazepine analogs .
Advanced: Addressing contradictions in pharmacokinetic data across species.
Answer:
- Species-specific metabolism : Compare hepatic extraction ratios in human vs. rodent microsomes. For example, flubromazolam’s t₁/₂ in humans (10–20 h) exceeds rodents (2–4 h) due to CYP3A4/5 differences .
- Administration routes : Intravenous vs. oral dosing in preclinical models alters bioavailability (e.g., first-pass metabolism in rats) .
Regulatory: Ensuring compliance when studying controlled triazolodiazepines (e.g., flubromazolam).
Answer:
- DEA scheduling : Verify the compound’s status under the Controlled Substances Act (e.g., flubromazolam is Schedule I) and obtain a DEA research license .
- Documentation : Maintain detailed records of synthesis, storage, and disposal per 21 CFR §1304.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
